cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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Description
“Cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid” is a chiral compound . It has a molecular weight of 325.2 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17BrO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19)/t10-,12+
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.2 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available.
Scientific Research Applications
Structural Studies and Chemical Properties
- The compound is involved in the formation of cyclic imide and open-chain amide carboxylic acid derivatives resulting from reactions with substituted anilines. These compounds exhibit specific crystalline structures and hydrogen-bonding patterns, contributing to the understanding of molecular interactions and crystal engineering (Smith & Wermuth, 2012).
Reactivity and Chemical Transformation
- The molecule has been studied for its reaction patterns, particularly involving bromination and chlorination reactions. Understanding the stereochemistry and conformation of the products from these reactions provides insights into the reaction mechanisms of similar compounds (Bouteiller-Prati et al., 1983).
Photochemistry and Isomerization
- Research on similar compounds demonstrates the importance of photochemical reactions and their outcomes, such as the formation of isocyanates and lactams. These studies contribute to the broader understanding of the photochemical behavior of cyclohexane derivatives (Brown, 1964).
Properties
IUPAC Name |
4-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNIXWJGPRLYLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=CC=C2Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179142 |
Source
|
Record name | cis-4-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-62-4 |
Source
|
Record name | cis-4-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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